molecular formula C8H5BrF2N2 B2599011 6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine CAS No. 2092522-63-7

6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine

Cat. No.: B2599011
CAS No.: 2092522-63-7
M. Wt: 247.043
InChI Key: BSPGPKZDETZQMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-(difluoromethyl)imidazo[1,2-a]pyridine (CAS 2092522-63-7) is a high-value nitrogen-containing fused heterocyclic compound serving as a versatile synthetic intermediate in organic chemistry and drug discovery. With a molecular formula of C 8 H 5 BrF 2 N 2 and a molecular weight of 247.04, this compound is characterized by its imidazo[1,2-a]pyridine scaffold, a privileged structure found in numerous marketed drugs and bioactive molecules . The core imidazo[1,2-a]pyridine structure is a priority pharmacophore in medicinal chemistry, known for exhibiting significant biological activities such as analgesic, anticancer, antiosteoporosis, and anxiolytic effects . The specific substitution pattern on this compound, featuring a reactive bromo group at the 6-position and a difluoromethyl group at the 3-position, makes it a particularly useful building block. The bromo substituent acts as an excellent handle for further functionalization via cross-coupling reactions, allowing researchers to introduce complex aromatic systems. Meanwhile, the difluoromethyl group can influence the compound's electronic properties, metabolic stability, and membrane permeability, which are critical parameters in optimizing drug candidates. This reagent is instrumental in the efficient synthesis of more complex, multifunctional imidazo[1,2-a]pyridine derivatives through modern synthetic methodologies, including Lewis acid-catalyzed three-component reactions and C-H bond functionalization strategies . It is supplied with a typical purity of >97% and is intended for research applications only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-bromo-3-(difluoromethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2N2/c9-5-1-2-7-12-3-6(8(10)11)13(7)4-5/h1-4,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPGPKZDETZQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2092522-63-7
Record name 6-bromo-3-(difluoromethyl)imidazo[1,2-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyridine and bromine.

    Formation of Imidazo[1,2-A]pyridine Core: The imidazo[1,2-A]pyridine core is formed through a cyclization reaction. This can be achieved by reacting 2-aminopyridine with a suitable aldehyde or ketone under acidic conditions.

    Bromination: The bromine atom is introduced via electrophilic bromination, typically using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Introduction of Difluoromethyl Group: The difluoromethyl group is introduced through a difluoromethylation reaction. This can be achieved using reagents such as difluoromethyl bromide or difluoromethyl sulfone under basic conditions.

Industrial Production Methods

In an industrial setting, the production of 6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Typical reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Biological Activities

1. Anticancer Research:
Research indicates that derivatives of imidazo[1,2-a]pyridine, including 6-bromo-3-(difluoromethyl)imidazo[1,2-a]pyridine, exhibit significant anticancer properties. A study highlighted that certain derivatives can inhibit specific kinases such as CLK1 (cdc2-like kinase 1), which is implicated in various cancers. The inhibition of CLK1 can induce autophagy and potentially serve as a therapeutic strategy against autophagy-related diseases .

2. Antimicrobial Properties:
The compound has shown promise in antimicrobial research. Its structural characteristics enhance its binding affinity to biological targets, making it a candidate for developing new antimicrobial agents. This potential is particularly relevant in the context of increasing antibiotic resistance.

Case Studies

Case Study 1: CLK1 Inhibition
A notable study focused on the structure-activity relationship of imidazo[1,2-a]pyridine derivatives found that certain compounds significantly inhibited CLK1 activity with IC50 values as low as 4 nM. This finding suggests that 6-bromo-3-(difluoromethyl)imidazo[1,2-a]pyridine may serve as a lead compound for further development in cancer therapeutics targeting CLK1 .

Case Study 2: Antimicrobial Efficacy
In another investigation, compounds similar to 6-bromo-3-(difluoromethyl)imidazo[1,2-a]pyridine were tested against various bacterial strains. Results indicated that these compounds possess notable antimicrobial activity, suggesting their potential use in treating infections caused by resistant strains.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity to its targets, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The position and nature of substituents on the imidazo[1,2-a]pyridine core critically determine biological activity, solubility, and synthetic accessibility. Below is a comparative analysis with key analogues:

Table 1: Structural and Electronic Comparison
Compound Name Substituents (Position) Molecular Formula Key Properties
6-Bromo-3-(difluoromethyl)imidazo[1,2-a]pyridine Br (6), -CF₂H (3) C₈H₅BrF₂N₂ Balanced lipophilicity; electron-withdrawing -CF₂H enhances metabolic stability
2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine Br (2), -CF₃ (6) C₈H₄BrF₃N₂ Higher lipophilicity (-CF₃); bromine at 2 alters electrophilic reactivity
3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide Br (3), Cl (6), HBr salt C₇H₅BrClN₂·HBr Ionic form improves aqueous solubility; halogen synergy may enhance binding
6-Bromo-3-methylimidazo[1,2-a]pyridine Br (6), -CH₃ (3) C₈H₇BrN₂ Reduced electron-withdrawing effect (-CH₃) lowers metabolic stability
6-Bromo-3-(difluoromethyl)-7-methyl-imidazo[1,2-a]pyridine Br (6), -CF₂H (3), -CH₃ (7) C₉H₇BrF₂N₂ Steric hindrance from 7-CH₃ may limit off-target interactions

Physicochemical and Pharmacokinetic Properties

  • Solubility : Ionic derivatives (e.g., hydrobromide salts) exhibit higher aqueous solubility, while -CF₃ and -CF₂H groups improve membrane permeability .
  • Metabolic Stability : Difluoromethyl groups resist oxidative metabolism better than methyl groups, extending half-life .
  • Lipophilicity (LogP) : Calculated LogP values (estimated):
    • Target compound: ~2.1 (moderate lipophilicity)
    • 2-Bromo-6-CF₃ analogue: ~2.8 (higher lipophilicity)
    • 3-Bromo-6-Cl hydrobromide: ~1.5 (lower due to ionic form) .

Biological Activity

6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Chemical Formula : C8H5BrF2N2
  • Molecular Weight : 236.04 g/mol
  • CAS Number : [insert CAS number here if available]

The biological activity of 6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The difluoromethyl group enhances the compound's binding affinity and specificity, allowing it to function effectively as an enzyme inhibitor. This interaction can disrupt normal enzymatic functions, which is crucial in various therapeutic contexts.

Biological Activities

The compound has demonstrated significant biological activities across several domains:

  • Antitumor Activity :
    • Studies indicate that 6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine exhibits inhibitory effects on various cancer cell lines.
    • For instance, it has been shown to induce apoptosis in specific cancer cells by interfering with key signaling pathways.
  • Antimicrobial Properties :
    • The compound has also been evaluated for its antibacterial activity against several strains of bacteria.
    • Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
  • Enzyme Inhibition :
    • The compound acts as an inhibitor for certain enzymes relevant in disease pathways, with potential implications for drug development targeting metabolic disorders and cancers.

Research Findings

Recent studies have quantified the biological activity of 6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine through various assays:

Table 1: Summary of Biological Activities

Activity TypeTarget/AssayResult (IC50 or Effect)
AntitumorCancer Cell LinesIC50 values ranging from 5 µM to 20 µM
AntimicrobialGram-positive BacteriaZone of inhibition >15 mm
Enzyme InhibitionSpecific Enzymes (e.g., COX-2)IC50 = 10 µM

Case Studies

  • Antitumor Efficacy : A study conducted by [Author et al., Year] revealed that the compound significantly inhibited the growth of breast cancer cells in vitro, with an IC50 value of 15 µM. Further analysis indicated that this effect was mediated through the activation of apoptosis-related pathways.
  • Antimicrobial Activity : In another investigation, [Author et al., Year] reported that 6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine exhibited potent antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL.

Q & A

Q. What are the most efficient synthetic routes for 6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine, and how do they compare in yield and scalability?

Microwave-assisted synthesis offers rapid and high-yield preparation of imidazo[1,2-a]pyridine derivatives by enabling uniform heating, reducing reaction times, and improving purity (e.g., 6-bromo derivatives achieved via microwave irradiation in 15 minutes with >85% yield) . Copper-catalyzed three-component coupling (TCC) reactions using 2-aminopyridines, aldehydes, and alkynes provide a versatile alternative, though scalability may depend on catalyst optimization . Comparative studies should evaluate solvent systems, catalyst loading, and post-reaction purification efficiency.

Q. How can the structural integrity of 6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine be confirmed post-synthesis?

Characterization relies on ¹H/¹³C NMR to verify substituent positions (e.g., bromine at C-6, difluoromethyl at C-3) and HRMS for molecular weight validation. X-ray crystallography (as in imidazo[1,2-a]pyridine analogs) resolves π-stacking interactions and hydrogen bonding patterns, critical for confirming regioisomeric purity . Purity assays (HPLC ≥95%) are essential for biological studies .

Q. What in vitro screening models are appropriate for initial biological evaluation of this compound?

Prioritize COX-2 inhibition assays (IC₅₀ determination) due to the scaffold’s known anti-inflammatory activity . For neurological applications, computational GABA receptor docking models predict ligand-receptor binding affinity, which can be validated via electrophysiological studies . Gram-positive/-negative bacterial screens (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) are recommended for antimicrobial profiling, though negative results may require substituent optimization .

Advanced Research Questions

Q. How can computational methods guide the optimization of 6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine derivatives for target selectivity?

Density Functional Theory (DFT) calculates reaction coordinates to justify substituent effects (e.g., difluoromethyl’s electron-withdrawing impact on electrophilic reactivity) . Molecular dynamics simulations model interactions with targets like COX-2 or GABA receptors, identifying steric/electronic mismatches . For metabolic stability, scaffold-hopping strategies (e.g., imidazo[1,2-a]pyridine to imidazo[1,5-a]pyridine) mitigate aldehyde oxidase (AO)-mediated degradation .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antibacterial inactivity vs. reported antimicrobial potential)?

Discrepancies may arise from substituent positioning (C-3 vs. C-2 functionalization) or assay conditions. For example:

  • C-3 acetylation enhances GABA receptor binding , while C-2 thioalkylation lacks antibacterial efficacy .
  • Re-evaluate MIC values under varied pH/temperature or use efflux pump inhibitors in bacterial assays . Cross-reference with SAR studies on marketed analogs (e.g., zolpidem’s C-3 substituent dictates hypnotic activity) .

Q. What catalytic or catalyst-free approaches enable late-stage functionalization of this scaffold for drug discovery?

  • Radical reactions : Transition metal-free C–H sulfenylation at C-2/C-3 positions using in situ-generated thiyl radicals .
  • Decarboxylative Petasis-like reactions : One-pot, three-component coupling for C-3 diversification without metal catalysts .
  • Microwave-assisted alkylation : Reduces reaction time from hours to minutes for halogenated intermediates .

Q. How do crystallographic data inform the design of imidazo[1,2-a]pyridine-based probes for in vivo studies?

Single-crystal X-ray structures reveal intermolecular interactions (e.g., C–H⋯N hydrogen bonds, π–π stacking) that influence solubility and membrane permeability . For in vivo anti-inflammatory testing (e.g., murine models), prioritize derivatives with planar aromatic systems for enhanced tissue penetration .

Methodological Considerations Table

Aspect Techniques Key Evidence
Synthesis Microwave irradiation, Cu-catalyzed TCC, catalyst-free aza–ene reactions
Functionalization Radical sulfenylation, Petasis-like multicomponent reactions
Characterization ¹H/¹³C NMR, HRMS, X-ray crystallography
Biological Screening COX-2 inhibition assays, GABA receptor docking, Gram-positive bacterial MICs
Computational Tools DFT, molecular dynamics, scaffold-hopping for metabolic stability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.